N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide
Description
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Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-13(10-3-4-10)15-9-14(17,11-5-6-18-8-11)12-2-1-7-19-12/h1-2,5-8,10,17H,3-4,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZSIXNCIISPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention due to its unique structural features, including the presence of furan and thiophene rings. These characteristics contribute to its potential biological activities, which are under investigation for various therapeutic applications.
Structural Overview
The molecular formula for this compound is , with a molecular weight of 303.3 g/mol. The compound is notable for its combination of functional groups that may enhance its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.3 g/mol |
| Functional Groups | Furan, Thiophene, Carboxamide |
Antimicrobial Properties
Similar compounds containing furan and thiophene moieties have been studied for their antimicrobial properties. Research indicates that derivatives of compounds with these functional groups exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi, suggesting that this compound may possess analogous properties.
Anti-inflammatory Effects
Compounds featuring furan and thiophene rings have also been investigated for their anti-inflammatory potential. In vitro studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This activity could position this compound as a candidate for further research in inflammatory diseases.
While specific literature on the mechanism of action for this compound is limited, analogs have provided insights into possible pathways. The presence of the carboxamide group may facilitate hydrogen bonding with biological targets, enhancing binding affinity and specificity. Additionally, the furan and thiophene rings could contribute to π–π stacking interactions with nucleic acids or proteins.
Study on Structural Analogues
A study focusing on structurally related compounds reported significant biological activities at specific concentrations. For example, a derivative compound demonstrated potent root growth inhibition in rape seedlings at a concentration of , achieving an inhibition rate of 76% . This suggests that similar mechanisms could be explored for this compound.
Potential Applications in Pharmaceuticals
Given the promising biological activities associated with similar compounds, there is potential for this compound to serve as a lead structure in drug development. Its unique combination of functional groups may allow for the design of new therapeutic agents targeting bacterial infections or inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
